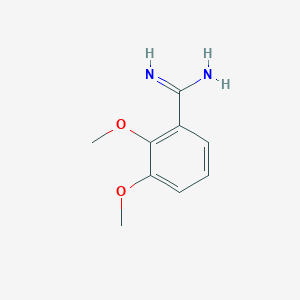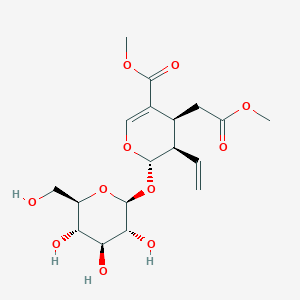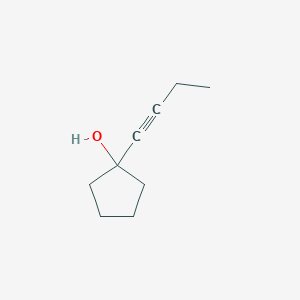
2,3-Dimethoxy-benzamidine
Vue d'ensemble
Description
2,3-Dimethoxy-benzamidine is an organic compound with the molecular formula C9H12N2O2. It is characterized by the presence of two methoxy groups attached to a benzene ring, along with an amidine functional group. This compound is known for its applications in biochemical research, particularly as a protease inhibitor.
Mécanisme D'action
Target of Action
Benzamides, a significant class of amide compounds to which 2,3-dimethoxy-benzamidine belongs, have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
For instance, some benzamides show anti-platelet activity .
Biochemical Pathways
The compound has been associated with antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that this compound may interact with biochemical pathways related to oxidative stress and metal ion homeostasis.
Result of Action
It’s known that some benzamides exhibit antioxidant activity, suggesting that they may protect cells from oxidative damage . Additionally, some benzamides have been shown to have antibacterial activity, indicating that they may inhibit the growth of certain bacteria .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the activity and stability of many compounds .
Analyse Biochimique
Biochemical Properties
Benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .
Cellular Effects
Some benzamide compounds have shown antioxidant and antibacterial activities . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Molecular Mechanism
Benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
It is known that benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries .
Dosage Effects in Animal Models
It is known that benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries .
Metabolic Pathways
It is known that benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries .
Transport and Distribution
It is known that benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries .
Subcellular Localization
It is known that benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxy-benzamidine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives. The reaction typically uses triethylamine as a base and tetrahydrofuran as a solvent. The yields for this synthesis range from 43% to 50% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethoxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amidine group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamidines.
Applications De Recherche Scientifique
2,3-Dimethoxy-benzamidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as a protease inhibitor, particularly for serine proteases.
Medicine: Investigated for its potential therapeutic applications due to its inhibitory effects on enzymes.
Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
- 2,3-Dimethoxybenzoic acid
- 3-Acetoxy-2-methylbenzoic acid
- Benzamidine
Comparison: 2,3-Dimethoxy-benzamidine is unique due to the presence of both methoxy groups and an amidine functional group. This combination enhances its inhibitory effects on proteases compared to similar compounds like benzamidine, which lacks the methoxy groups. The presence of methoxy groups also influences its chemical reactivity and solubility, making it more versatile in various applications .
Propriétés
IUPAC Name |
2,3-dimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGPTXPVHYASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395235 | |
| Record name | 2,3-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144650-01-1 | |
| Record name | 2,3-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)


![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride](/img/structure/B114580.png)









